molecular formula C13H21ClN2 B8383609 N-(4-chlorophenyl)-N'-methyl-N'-n-butylethylene diamine

N-(4-chlorophenyl)-N'-methyl-N'-n-butylethylene diamine

Cat. No. B8383609
M. Wt: 240.77 g/mol
InChI Key: IRUKVABXSAPWSW-UHFFFAOYSA-N
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Patent
US04286983

Procedure details

5.70 g of 2-(4-chloroanilino)ethylchloride, 5.28 g of n-butylmethylamine and 6.36 g of Na2CO3 were refluxed while stirring for approximately 24 hours in toluene as a solvent. After the addition of a solution of 1.80 g of 90% KOH in 15 ml of water the reaction mixture was extracted with diethyl ether. The ether layer was washed with water, dried and filtered. After evaporating the solvent approximately 6 g of product were obtained which was identified by means of thin layer chromatography. The product was purified via the HCl salt, after which 5.21 g of a light-brown oil were obtained; identification by means of N.M.R. spectrum.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][CH2:7][CH2:8]Cl)=[CH:4][CH:3]=1.[CH2:12]([NH:16][CH3:17])[CH2:13][CH2:14][CH3:15].C([O-])([O-])=O.[Na+].[Na+].[OH-].[K+]>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][CH2:7][CH2:8][N:16]([CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC1=CC=C(NCCCl)C=C1
Name
Quantity
5.28 g
Type
reactant
Smiles
C(CCC)NC
Name
Quantity
6.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The ether layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent approximately 6 g of product
CUSTOM
Type
CUSTOM
Details
were obtained which
CUSTOM
Type
CUSTOM
Details
The product was purified via the HCl salt

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCCN(CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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